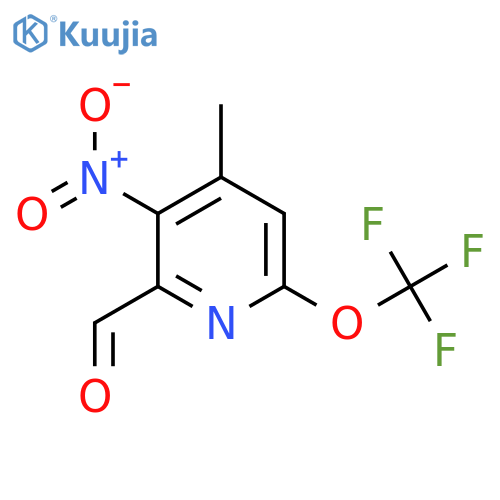Cas no 1806759-10-3 (4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)

1806759-10-3 structure
商品名:4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS番号:1806759-10-3
MF:C8H5F3N2O4
メガワット:250.131512403488
CID:4842765
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde
-
- インチ: 1S/C8H5F3N2O4/c1-4-2-6(17-8(9,10)11)12-5(3-14)7(4)13(15)16/h2-3H,1H3
- InChIKey: RNCWRXKNCMOBCE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(C)=C(C(C=O)=N1)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 304
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082806-1g |
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806759-10-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
1806759-10-3 (4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 13769-43-2(potassium metavanadate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
